molecular formula C21H16ClN3O3S2 B2508518 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 440325-38-2

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2508518
CAS No.: 440325-38-2
M. Wt: 457.95
InChI Key: YOQJIBRPPMARJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thieno[3,2-d]pyrimidinone derivatives, characterized by a fused thiophene-pyrimidine core. The structure features a 4-chlorophenyl group at position 3 of the pyrimidinone ring and a sulfanylacetamide moiety substituted with a 2-methoxyphenyl group. The 2-methoxy substituent on the phenyl ring may enhance solubility compared to lipophilic groups like methyl or chloro, while the 4-chlorophenyl group could contribute to target binding via hydrophobic interactions .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-28-17-5-3-2-4-15(17)23-18(26)12-30-21-24-16-10-11-29-19(16)20(27)25(21)14-8-6-13(22)7-9-14/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQJIBRPPMARJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is synthesized through a series of nucleophilic addition and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s thieno[3,2-d]pyrimidine core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Melting Point (°C)
Target Compound C₂₁H₁₇ClN₃O₃S₂ 465.96 ~3.2 N/A
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide C₂₂H₂₀ClN₃O₂S₂ 470.00 ~3.5 N/A
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₃H₂₀ClN₃O₂S₂ 470.00 ~4.0 N/A
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide C₂₃H₁₈ClN₃O₃S 476.94 ~3.8 N/A

*Predicted using fragment-based methods.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, including antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thieno[3,2-d]pyrimidine core : Known for diverse biological activities.
  • Chlorophenyl and methoxyphenyl substituents : These groups may influence the compound's interaction with biological targets.
  • Sulfenamide linkage : Potentially important for its reactivity and biological effects.

The molecular formula is C17H16ClN3O2SC_{17}H_{16}ClN_3O_2S with a molecular weight of approximately 363.84 g/mol.

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. For instance:

  • In vitro studies : Compounds similar to the target compound have shown effective inhibition of various cancer cell lines. For example, a related thieno[3,2-d]pyrimidine derivative demonstrated an IC50 of 0.55 µM against SU-DHL-6 lymphoma cells and low toxicity against normal HEK293T cells (CC50 = 15.09 µM) .
Cell LineIC50 (µM)CC50 (µM)
SU-DHL-60.5515.09
WSU-DLCL-20.95-
K5621.68-

These findings suggest that modifications to the core structure can enhance antitumor efficacy while minimizing toxicity.

The proposed mechanisms through which this class of compounds exerts its effects include:

  • Inhibition of EZH2 : The compound may act as an EZH2 inhibitor, affecting gene expression related to tumor progression.
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells in a concentration-dependent manner, leading to morphological changes characteristic of programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the thieno[3,2-d]pyrimidine ring significantly affect biological activity:

  • Piperidine moiety : Enhances binding affinity and efficacy.
  • Benzyl-linked morpholine : Found to improve antitumor activity .

This highlights the importance of functional group positioning in optimizing therapeutic properties.

Case Studies

A notable study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their biological activity. The results indicated that structural modifications led to varied levels of cytotoxicity against different cancer cell lines:

  • Compound 12e : Showed potent activity against SU-DHL-6 with an IC50 value of 0.55 µM.
  • Morphological changes : Induced in treated lymphoma cells suggest a direct effect on cellular integrity and function .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this thienopyrimidine derivative?

  • Methodological Answer : Synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
  • Sulfanyl linkage formation : Reaction of the pyrimidine core with mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide coupling : Amidation of the sulfanyl intermediate with 2-methoxyaniline using coupling agents like EDCI/HOBt .
  • Optimization parameters :
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Catalysts : Triethylamine improves amidation efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons from chlorophenyl/methoxyphenyl groups) and confirms acetamide formation .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies key functional groups (C=O at ~1680 cm⁻¹ for the pyrimidinone ring; S-H absence confirms sulfanyl linkage) .

Q. How is preliminary biological activity screened for this compound?

  • Methodological Answer :
  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
  • Structural modification : Introducing hydrophilic groups (e.g., -OH, -COOH) to enhance solubility .
  • Prodrug design : Masking the acetamide group with enzymatically cleavable moieties .
  • Pharmacokinetic profiling : LC-MS/MS analysis of plasma/tissue samples to measure bioavailability and metabolite formation .

Q. What experimental approaches validate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallization with target kinases (e.g., EGFR or CDK2) to identify binding interactions .
  • Molecular dynamics simulations : Modeling ligand-protein interactions to predict binding stability and residue-specific contributions .
  • Kinase selectivity panels : Profiling against 100+ kinases to assess off-target effects (e.g., Eurofins KinaseProfiler) .

Q. How do substituent variations (e.g., chlorophenyl vs. methoxyphenyl) impact structure-activity relationships (SAR)?

  • Methodological Answer :
  • Analog synthesis : Systematic replacement of substituents (e.g., 4-Cl → 3-Cl or 4-OCH₃) to compare activity .
  • QSAR modeling : Using CoMFA/CoMSIA to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy changes .

Q. What strategies mitigate instability under physiological conditions (e.g., hydrolysis)?

  • Methodological Answer :
  • pH stability studies : Accelerated degradation tests in buffers (pH 1–9) to identify labile bonds (e.g., sulfanyl or acetamide groups) .
  • Excipient screening : Co-formulation with cyclodextrins or liposomes to protect against hydrolysis .
  • Crystal engineering : Polymorph screening to isolate stable crystalline forms with higher melting points .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentrations in kinase assays). Resolve via:
  • Standardized protocols : Adhere to NIH/EMA guidelines for dose-response curve generation .
  • Cross-lab validation : Collaborative studies using identical compound batches and cell lines .

Tables for Key Parameters

Q. Table 1: Reaction Optimization for Sulfanyl-Acetamide Coupling

ParameterOptimal ConditionImpact on YieldReference
SolventDMF85% yield
CatalystTriethylamine20% yield boost
Temperature70°CMinimizes byproducts

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentTarget KinaseIC₅₀ (nM)Selectivity IndexReference
4-ChlorophenylEGFR12 ± 1.5150
3-MethoxyphenylCDK245 ± 3.290

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.